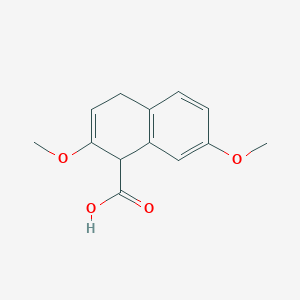
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is an organic compound with a complex structure that includes a naphthalene ring system substituted with carboxylic acid and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the Birch reduction of 1-naphthoic acid, followed by methylation of the resulting dihydro compound. The Birch reduction typically uses lithium or sodium in liquid ammonia as the reducing agent, and the methylation step can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully saturated naphthalene derivatives .
Scientific Research Applications
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and carboxylic acid functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-Naphthoic Acid: A simpler analog without the methoxy groups.
2-Naphthoic Acid: Similar structure but with the carboxylic acid group in a different position.
1,2-Dihydro-2-naphthalenecarboxylic Acid: A reduced form with different hydrogenation patterns
Uniqueness: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
57393-34-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2,7-dimethoxy-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3,5-7,12H,4H2,1-2H3,(H,14,15) |
InChI Key |
CRDZBAYYQBBWTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=C(C1C(=O)O)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
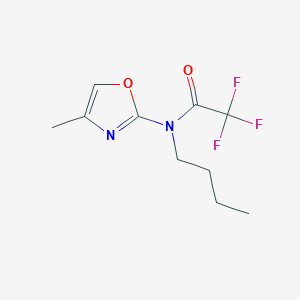
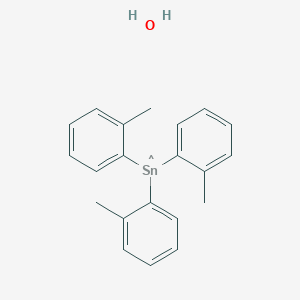

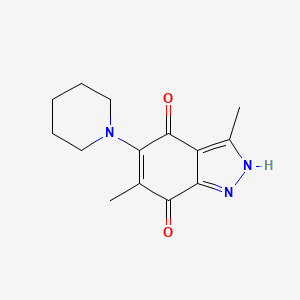
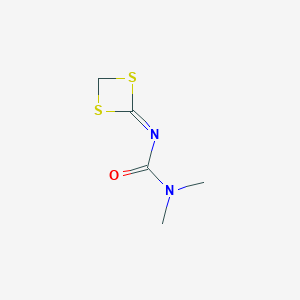
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
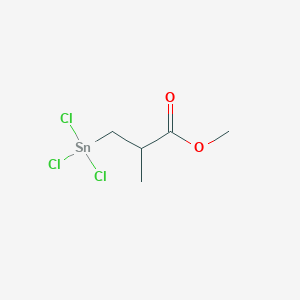
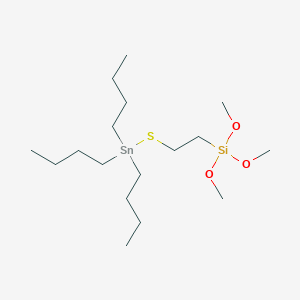

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

